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molecular formula C10H21N3O2 B8567551 N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide

N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide

Cat. No. B8567551
M. Wt: 215.29 g/mol
InChI Key: AJTVXXPLCUEKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07579368B2

Procedure details

2-Methoxy-1-methyl-ethylamine (15 mmol) and diisopropylethylamine (17 mmol) were diluted with methylene chloride to give a total volume of 8 mL. The amine solution was added in a portion-wise fashion via a syringe to a solution of chloroacetylchloride (13 mmol) in methylene chloride (10 mL) cooled to approximately 40° C. in a sealed 40 mL vial. The reaction mixture was stirred for 1 h at reduced temperature. The solution was then made acidic with 1N hydrochloric acid and then diluted with 10 mL of methylene chloride. The vial was agitated and centrifuged. The organic layer was transferred to 40 mL vials and concentrated in vacuo. The residue (1.69 g, 10.21 mmol) was diluted with 10 mL of dimethylformamide. Piperazine-1-carboxylic acid tert-butyl ester (8.67 mmol) and diisopropylethylamine (13.27 mmol) were added. The reaction mixture was shaken at 65° C. overnight and concentrated in vacuo. The crude residue was dissolved in 10 mL of dioxane and 10 mL of 4 M hydrochloric acid in dioxane. The solution was shaken overnight at room temperature then centrifuged. The supernatant was removed, and the remaining solids were shaken with hexanes then centrifuged. The supernatant was removed, and the solids was collected and dried in vacuo to give N-(2-methoxy-1-methylethyl)-2-piperazin-1-yl-acetamide. LR-MS: 216.4 [(M+H)+].
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
17 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
residue
Quantity
1.69 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
8.67 mmol
Type
reactant
Reaction Step Five
Quantity
13.27 mmol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]([NH2:6])[CH3:5].C(N(C(C)C)CC)(C)C.Cl[CH2:17][C:18](Cl)=[O:19].C(OC([N:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1)=O)(C)(C)C>C(Cl)Cl.Cl.CN(C)C=O>[CH3:1][O:2][CH2:3][CH:4]([NH:6][C:18](=[O:19])[CH2:17][N:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1)[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mmol
Type
reactant
Smiles
COCC(C)N
Name
Quantity
17 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13 mmol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
residue
Quantity
1.69 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
8.67 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
13.27 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at reduced temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a total volume of 8 mL
STIRRING
Type
STIRRING
Details
The vial was agitated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
The reaction mixture was shaken at 65° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in 10 mL of dioxane
STIRRING
Type
STIRRING
Details
The solution was shaken overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The supernatant was removed
STIRRING
Type
STIRRING
Details
the remaining solids were shaken with hexanes
CUSTOM
Type
CUSTOM
Details
The supernatant was removed
CUSTOM
Type
CUSTOM
Details
the solids was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC(C)NC(CN1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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